6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a chemical compound recognized for its role as an intermediate in the synthesis of Selpercatinib, a drug used in the treatment of advanced cancers associated with specific RET gene alterations. The compound is classified under the category of organic compounds, particularly within the pyrazolo[1,5-a]pyridine derivatives. Its chemical structure features a bromine atom and a methoxy group, contributing to its unique properties and reactivity.
The compound has the Chemical Abstracts Service (CAS) number 1207836-10-9 and is also known by several synonyms including PDK1-IN-1 and LOXO-292 intermediate. It is commercially available from various suppliers for research purposes, indicating its significance in pharmaceutical development and organic synthesis .
The synthesis of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile involves a multi-step process. A notable method includes the reaction of 2,4,6-trimethylbenzenesulfonic acid with 3-bromo-5-methoxypyridinamine salt in dimethylformamide. Here are the detailed steps:
The yield from this synthesis was reported to be approximately 56% .
The molecular formula of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is C9H6BrN3O, with a molecular weight of 252.07 g/mol. The structure consists of a pyrazole ring fused to a pyridine ring with a carbonitrile group at position three and a methoxy group at position four.
This structural configuration is essential for its biological activity and interaction with target proteins .
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile participates in various chemical reactions typical of pyridine and pyrazole derivatives. Key reactions include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of reactive functional groups like bromine and carbonitrile.
The compound can undergo:
These reactions are vital for modifying the compound into more complex structures for pharmaceutical applications .
The mechanism of action for 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile primarily relates to its role as an intermediate in synthesizing Selpercatinib. This drug functions as a selective inhibitor of RET kinases involved in oncogenic signaling pathways.
Upon administration, Selpercatinib binds to the ATP-binding site of RET kinases, inhibiting their activity and leading to reduced proliferation of cancer cells that harbor RET mutations. This inhibition is crucial for managing tumors that are driven by aberrant RET signaling .
The physical properties of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile include:
Key chemical properties include:
These properties influence the compound's behavior in biological systems and its suitability as a drug precursor .
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is primarily used as an intermediate in pharmaceutical research and development. Its most notable application is in the synthesis of Selpercatinib for treating patients with specific types of cancer that involve RET alterations.
Additionally, it serves as a valuable compound for laboratory research involving pyrazole derivatives and their potential therapeutic effects against various diseases .
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3